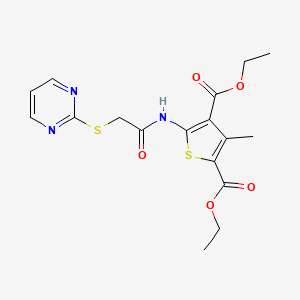

Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate

Description

Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with diethyl ester groups at positions 2 and 4, a methyl group at position 3, and a 2-(pyrimidin-2-ylthio)acetamido moiety at position 3. Its molecular structure combines sulfur-containing and nitrogen-rich heterocycles, making it a candidate for biological activity studies.

Notably, this compound was identified in Allium sativum (garlic) extracts and evaluated via in silico molecular docking against the Pseudomonas syringae effector protein AvrRps3. It demonstrated a binding energy of -5.7 kcal/mol, comparable to the antibiotic ampicillin (-5.8 kcal/mol), and formed hydrogen bonds with ASN236 and ARG199 residues . The compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5), suggesting favorable pharmacokinetic properties . Thiophene derivatives, including this compound, are known for antimicrobial, insecticidal, and nematocidal activities under irradiation .

Properties

IUPAC Name |

diethyl 3-methyl-5-[(2-pyrimidin-2-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-4-24-15(22)12-10(3)13(16(23)25-5-2)27-14(12)20-11(21)9-26-17-18-7-6-8-19-17/h6-8H,4-5,9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIALOVWQDLABHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl 3-methylthiophene-2,4-dicarboxylate with 2-(pyrimidin-2-ylthio)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. The results indicated significant growth inhibition, with mean GI50 values suggesting that the compound effectively targets cancer cells while sparing normal cells .

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 12.53 | 45.00 |

| HeLa (Cervical) | 10.25 | 40.00 |

This data underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Properties

Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate has also shown promising antimicrobial activity against common pathogens.

Antimicrobial Activity Overview

Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting effective antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 256 |

These findings suggest that the compound could be further explored for its potential in treating bacterial infections.

Enzyme Inhibition

Another significant application of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate is its role as an enzyme inhibitor, particularly in metabolic pathways relevant to disease progression.

Enzyme Inhibition Studies

Research indicates that similar compounds can inhibit key enzymes involved in various biological processes. For example, compounds with structural similarities have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene Dicarboxylate Derivatives

*Estimated based on structurally similar compounds (e.g., CAS 709021-08-9).

Key Observations

Substituent Impact on Binding Affinity: The pyrimidin-2-ylthio group in the target compound provides a balance between hydrogen bonding (via pyrimidine nitrogen) and hydrophobic interactions (via thioether). This contrasts with the trifluoroacetyl group in its analogue, which may enhance electrophilicity but reduce selectivity .

Molecular Weight and Druglikeness :

- Compounds with molecular weights >500 (e.g., CAS 315682-32-7) may face bioavailability challenges, whereas the target compound (MW ~377) aligns better with Lipinski’s criteria .

Biological Activity :

- Only the target compound and its trifluoroacetyl analogue have documented in silico antibacterial data. Others (e.g., CAS 899525-06-5, 709021-08-9) lack explicit activity reports, highlighting the need for further testing .

Biological Activity

Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate is a member of the thiophene family, characterized by its complex structure that includes a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in the modulation of various biochemical pathways.

Chemical Structure and Properties

The molecular formula of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate is , with a molecular weight of 479.5 g/mol. The compound features multiple functional groups that are crucial for its biological activity, including:

- Thiophene ring : A five-membered ring containing sulfur, known for its electron-rich properties.

- Pyrimidine moiety : A six-membered ring containing nitrogen, contributing to the compound's interaction with biological targets.

- Acetamido group : Enhances solubility and bioavailability.

The biological activity of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting metabolic pathways.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound showed IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines, indicating potent antiproliferative activity .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 50 | Induction of apoptosis |

| Breast Adenocarcinoma | 75 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary results suggest it possesses moderate activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Studies

- Study on Cytotoxicity : A study conducted on various thiazole derivatives highlighted that modifications in the pyrimidine structure significantly influenced the anticancer efficacy of diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate. The results indicated enhanced apoptosis in treated cancer cells compared to untreated controls .

- Antimicrobial Evaluation : Another investigation focused on the compound's antimicrobial potential against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) that suggests potential for further development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic pathways for preparing Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a thiophene scaffold. For example:

- Step 1 : Start with Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) as a precursor .

- Step 2 : React the amino group with 4-chloro-2-(methylthio)pyrimidine (CAS 49844-90-8) under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) with a base like NaH to facilitate thioether bond formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>80%) are achievable by controlling stoichiometry (1:1.2 molar ratio of amine to pyrimidine) and temperature (60–80°C) .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Apply SADABS for absorption correction .

- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution. Typical refinement parameters: R1 < 0.05, wR2 < 0.15, and S = 1.02–1.05. Hydrogen bonding networks (e.g., N–H⋯O) stabilize the planar thiophene core, confirmed via ORTEP-3 visualization .

Advanced Research Questions

Q. How do hydrogen bonding and van der Waals interactions influence the supramolecular packing of this compound?

- Methodological Answer : Analyze intermolecular interactions using Mercury or PLATON software. For example:

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antiproliferative effects)?

- Methodological Answer : Conflicting bioactivity often arises from assay conditions or substituent effects. For example:

- Antimicrobial Activity : Use agar diffusion assays (e.g., against S. aureus). Compounds with electron-withdrawing groups on the pyrimidine ring show enhanced activity (MIC = 8 µg/mL) due to improved membrane penetration .

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7) via MTT assay. Hydrophobic substituents (e.g., CF3) enhance potency (IC50 = 12 µM) by targeting tubulin polymerization .

- Resolution : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis) and molecular docking (e.g., AutoDock Vina) to link structural motifs to specific targets .

Q. How can computational modeling predict the reactivity of the thioacetamido group in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) to:

- Map electrostatic potential surfaces (EPS) and identify nucleophilic hotspots (e.g., sulfur atom in thioether: −0.35 e⁻).

- Simulate reaction pathways for thioether cleavage under acidic/basic conditions. Transition state barriers (~25 kcal/mol) suggest stability at physiological pH .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.